N-(2-phenoxyphenyl)acetamide
Overview
Description
“N-(2-phenoxyphenyl)acetamide” is a chemical compound with the molecular formula C14H13NO2 . It has an average mass of 227.258 Da and a monoisotopic mass of 227.094635 Da . It is used in laboratory chemicals .
Molecular Structure Analysis
The molecular structure of “N-(2-phenoxyphenyl)acetamide” consists of a phenoxyphenyl group attached to an acetamide group . The structure is also available as a 2D Mol file .
Chemical Reactions Analysis
The chemical reactions involving “N-(2-phenoxyphenyl)acetamide” have been explored in several studies . For example, on hydrolysis, a compound was converted to the corresponding phenoxy acid and finally, this was coupled with 2-amino-4-(4-bromophenyl)thiazole in the presence of dry dichloromethane (DCM), lutidine, and 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) to furnish a compound .
Physical And Chemical Properties Analysis
“N-(2-phenoxyphenyl)acetamide” is a solid substance . It has a molecular weight of 261.71 . The melting point is between 77-79°C .
Scientific Research Applications
Medicinal Chemistry
N-(2-phenoxyphenyl)acetamide and its derivatives have been studied extensively in medicinal chemistry . These compounds have been synthesized and studied for their biological effects, with the aim of designing and developing new pharmaceutical compounds . The chemical diversity of phenoxy acetamide and its derivatives in the molecular framework provides a wealth of information regarding pharmacologically interesting compounds .
Pharmacological Activities
The derivatives of N-(2-phenoxyphenyl)acetamide, such as chalcone, indole, and quinoline, have been investigated for their potential therapeutic applications . These compounds have shown promise as potential therapeutic candidates, enhancing the quality of life .
Fungicidal Activities
N-(2-phenoxyphenyl)acetamide derivatives have been synthesized and examined for their fungicidal activities . Studies of structure-activity relationships revealed that certain substitutions on the benzene ring of the phenylacetamide moiety resulted in good fungicidal activity .
Pesticide Science
In the field of pesticide science, N-(2-phenoxyphenyl)acetamide derivatives have been synthesized and their fungicidal activities have been examined . The structure-activity relationships of these compounds have been studied, revealing that certain substitutions can enhance their fungicidal activity .
Alzheimer’s Disease Research
N-(2-phenoxyphenyl)acetamide has been used in the research of Alzheimer’s disease . Specifically, a derivative of N-(2-phenoxyphenyl)acetamide, N-(2,5-dimethoxybenzyl)-2-18F-fluoro-N-(2-phenoxyphenyl)acetamide (18F-PBR06), has been evaluated for detecting alterations in translocator protein (TSPO) (18 kDa), a biomarker of microglial activation, in a mouse model of Alzheimer’s disease .
Neurological Research
The derivative 18F-PBR06 has been used in neurological research, specifically in the study of microglial activation . Microglia are a type of glial cell located throughout the brain and spinal cord, and their activation is a response to various neurological diseases, including Alzheimer’s .
Safety and Hazards
Future Directions
The future directions for “N-(2-phenoxyphenyl)acetamide” could involve further exploration of its pharmacological activities and potential therapeutic applications . This could provide an opportunity for chemists to design new derivatives of phenoxy acetamide and its derivatives that prove to be successful agents in terms of safety and efficacy to enhance life quality .
Mechanism of Action
Target of Action
N-(2-phenoxyphenyl)acetamide is a synthetic compound that has been studied for its fungicidal activities The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
Studies on similar compounds suggest that they may interact with their targets to inhibit certain biological processes, leading to their fungicidal activity . The specific interactions and resulting changes caused by N-(2-phenoxyphenyl)acetamide remain to be elucidated.
Biochemical Pathways
It’s known that similar compounds can interfere with various biochemical pathways, leading to their fungicidal effects
Result of Action
It has been suggested that similar compounds may exert their effects by inhibiting certain biological processes, leading to their fungicidal activity . More research is needed to understand the specific molecular and cellular effects of N-(2-phenoxyphenyl)acetamide.
Action Environment
It is known that environmental conditions can significantly impact the effectiveness of similar compounds
properties
IUPAC Name |
N-(2-phenoxyphenyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-11(16)15-13-9-5-6-10-14(13)17-12-7-3-2-4-8-12/h2-10H,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKWIUUISIFXUPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1OC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80877474 | |
Record name | 2-Phenoxyacetanilide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80877474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>34.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24792800 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(2-phenoxyphenyl)acetamide | |
CAS RN |
143359-96-0 | |
Record name | 2-Phenoxyacetanilide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80877474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the N-(2-phenoxyphenyl)acetamide derivative, N-(2,5-Dimethoxybenzyl)-2-18F-fluoro-N-(2-phenoxyphenyl)acetamide (18F-PBR06), help visualize microglial activation in Alzheimer's disease?
A1: 18F-PBR06 binds to the translocator protein (TSPO) [, ], also known as the 18 kDa translocator protein, which is overexpressed in activated microglia. Microglia, the resident immune cells of the brain, become activated in response to amyloid plaques and tau tangles, the hallmarks of Alzheimer's disease. By using Positron Emission Tomography (PET) imaging with 18F-PBR06, researchers can visualize and quantify the distribution of activated microglia in the brains of living subjects, offering insights into the progression of the disease.
Q2: What are the advantages of using 18F-PBR06 for imaging TSPO in Alzheimer's disease compared to other methods?
A2: 18F-PBR06 offers several advantages for imaging TSPO:
- High Sensitivity: 18F-PBR06 exhibits high affinity for TSPO, enabling the detection of even subtle changes in microglial activation [, ].
- In Vivo Imaging: PET imaging with 18F-PBR06 allows researchers to study microglial activation in living subjects, providing a dynamic view of disease progression [, ]. This is in contrast to methods like immunohistochemistry, which require post-mortem tissue analysis.
- Quantitative Data: PET imaging provides quantifiable data on 18F-PBR06 uptake, allowing for objective comparisons between different groups or time points [].
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